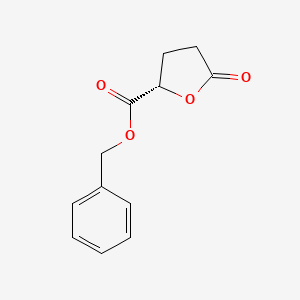
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl (S)-5-hydroxytetrahydrofuran-2-carboxylate.
Substitution: Benzyl halides, benzylamines.
Applications De Recherche Scientifique
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and carboxylate group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: Used as a topical medication for treating scabies and lice.
Benzyl alcohol: Commonly used as a solvent and preservative in pharmaceutical formulations.
Benzyl chloride: An important intermediate in organic synthesis, particularly in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a benzyl group with a tetrahydrofuran ring and a carboxylate functional group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
benzyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clé InChI |
GQLAGRCSFWBJAM-JTQLQIEISA-N |
SMILES isomérique |
C1CC(=O)O[C@@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)OC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
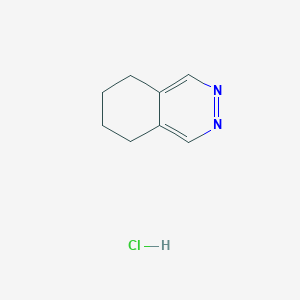
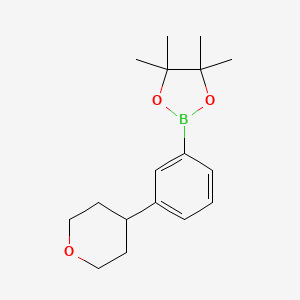
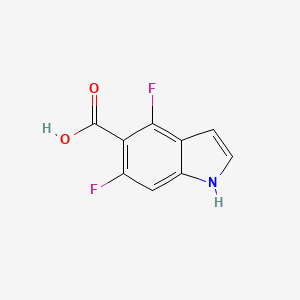
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)
![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)

![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)


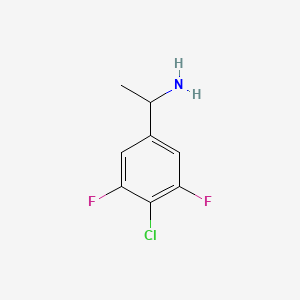


![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
